ACTOMYOSIN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Actomyosin is a protein complex composed of actin and myosin . It is the essential contractile substance of muscle fiber, active with MgATP . The this compound cortex is a thin film, containing actin filaments and myosin molecular motors, located beneath the plasma-membrane of eukaryotic cells .

Synthesis Analysis

The this compound cortex is a self-organized structure consisting of polymeric filaments, molecular motors, cross-linkers, and other assorted proteins that together provide a mechanical framework for the cell . The eukaryotic cytoskeleton, which includes this compound, is capable of transducing energy released in chemical reactions, such as the hydrolysis of adenosine triphosphate (ATP), into mechanical force .Molecular Structure Analysis

The this compound-V complex undergoes a series of major structural transitions during its force-producing motor cycle . High-resolution cryo-EM structures of the this compound-V complex in the strong-ADP, rigor, and a previously unseen post-rigor transition state that binds the ATP analog AppNHp have been reported .Chemical Reactions Analysis

Active processes, driven by ATP hydrolysis, can generate mechanical forces in the this compound cortex . This is the primary mechanism of force generation in cells and tissues in a very wide range of living systems .Physical And Chemical Properties Analysis

The actin cortex is an active adaptive material, embedded with complex regulatory networks that can sense, generate, and transmit mechanical forces . The cortex exhibits a wide range of dynamic behaviors, from generating pulsatory contractions and traveling waves to forming organized structures .Mecanismo De Acción

The actomyosin cortex can generate mechanical forces through active processes driven by ATP hydrolysis . These forces can drive large-scale mechanical flows and orientation patterns . The molecular motor myosin undergoes a series of major structural transitions during its force-producing motor cycle .

Direcciones Futuras

Research is ongoing to understand the role of the actomyosin cortex in sculpting large-scale tissues . There is also interest in developing a reaction-diffusion model for the RhoA signaling network, the upstream regulator for this compound assembly and contractility, coupled to an active this compound gel .

Propiedades

Número CAS |

102322-35-0 |

|---|---|

Fórmula molecular |

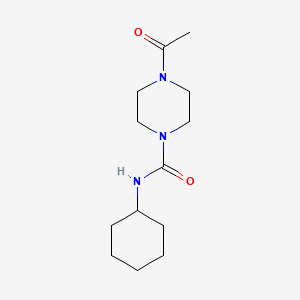

C20H23NO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.